molecular formula C12H20F2INO4 B15309355 Ethyl5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-iodopentanoate

Ethyl5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-iodopentanoate

Cat. No.: B15309355
M. Wt: 407.19 g/mol
InChI Key: VYTDLKOMTMCGQT-UHFFFAOYSA-N
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Description

Ethyl5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-iodopentanoate is a synthetic organic compound with the molecular formula C12H20F2INO4 It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-iodopentanoate typically involves multiple steps. One common method includes the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of difluoro and iodo substituents. The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and scalability. The choice of solvents, catalysts, and purification methods would be tailored to meet industrial standards and regulatory requirements.

Chemical Reactions Analysis

Types of Reactions

Ethyl5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-iodopentanoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Deprotection: The Boc protecting group can be removed under acidic conditions, revealing the free amine group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while deprotection results in the formation of the free amine.

Scientific Research Applications

Ethyl5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-iodopentanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-iodopentanoate involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed to reveal the active amine, which can then participate in various biochemical pathways. The difluoro and iodo substituents may enhance the compound’s reactivity and binding affinity to target molecules, influencing its overall biological activity .

Comparison with Similar Compounds

Ethyl5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-iodopentanoate can be compared with other Boc-protected amino acid derivatives:

    Ethyl5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-chloropentanoate: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.

    Ethyl5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-bromopentanoate: Contains a bromine atom, which may affect its chemical behavior and biological interactions.

    Ethyl5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-fluoropentanoate: Features a fluorine atom, offering unique properties compared to the iodine-containing compound.

Properties

Molecular Formula

C12H20F2INO4

Molecular Weight

407.19 g/mol

IUPAC Name

ethyl 2,2-difluoro-4-iodo-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C12H20F2INO4/c1-5-19-9(17)12(13,14)6-8(15)7-16-10(18)20-11(2,3)4/h8H,5-7H2,1-4H3,(H,16,18)

InChI Key

VYTDLKOMTMCGQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(CNC(=O)OC(C)(C)C)I)(F)F

Origin of Product

United States

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